N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide is a synthetic organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like dipeptidyl peptidase 4 (dpp-4) . DPP-4 is a well-known T-cell antigen CD26 enzyme, which has vital functions such as deactivation of the incretin hormone, responsible for insulin catabolism .
Mode of Action
Compounds with similar structures have been found to inhibit the dpp-4 enzyme . This inhibition can lead to increased levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Biochemical Pathways
Dpp-4 inhibitors generally affect the incretin system, which plays a crucial role in glucose metabolism .
Result of Action
The inhibition of dpp-4 can lead to increased levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate, which involves the reaction of an appropriate alkyne precursor with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amine Alkylation: The alkyne intermediate is then subjected to amine alkylation using benzylamine and methyl iodide (CH3I) under basic conditions to form the benzyl(methyl)amino group.
Amide Formation: The final step involves the coupling of the benzyl(methyl)amino alkyne with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms on the benzamide ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles (amines, thiols), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C16H23N3O3S
- Molecular Weight : 337.44 g/mol
- Purity : Typically around 95%
- Solubility : Soluble in various solvents
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects .
- Antimicrobial Properties : Certain derivatives have shown promising results against bacterial strains, suggesting potential applications as antibacterial agents .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | Human AChE | 38.98 | |
BChE Inhibition | Human BChE | 1.60 | |
Antimicrobial | E. coli | 50.0 | |
Antifungal | Candida spp. | 40.0 |
Case Studies and Research Findings
- Neurotoxicity Studies : A study evaluated the neurotoxic effects of benzamide derivatives on rat models, demonstrating that compounds with high AChE inhibitory activity led to significant behavioral changes consistent with neurotoxicity. The study highlighted the need for careful evaluation of such compounds in therapeutic contexts .
- Antimicrobial Efficacy : In vitro studies on the antimicrobial properties of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential for development into an antibacterial agent .
- Cytotoxicity Assays : Evaluations using HepG2 cell lines indicated that while some derivatives exhibited cytotoxic effects, they also showed selectivity that could be beneficial in therapeutic applications. The selectivity indices suggested that these compounds could be optimized for reduced cytotoxicity while maintaining efficacy against target pathogens .
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O/c1-23(14-15-7-3-2-4-8-15)12-6-5-11-22-19(24)17-10-9-16(20)13-18(17)21/h2-4,7-10,13H,11-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRAVGQGRHWOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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